molecular formula C15H22N2O5 B8041810 ethyl N-[3-[4-(ethoxycarbonylamino)phenoxy]propyl]carbamate

ethyl N-[3-[4-(ethoxycarbonylamino)phenoxy]propyl]carbamate

Cat. No.: B8041810
M. Wt: 310.35 g/mol
InChI Key: AQDSVGIXAGJQER-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes an ethyl carbamate group attached to a phenoxypropyl chain.

Preparation Methods

The synthesis of ethyl N-[3-[4-(ethoxycarbonylamino)phenoxy]propyl]carbamate typically involves multiple steps. One common method includes the reaction of 4-(ethoxycarbonylamino)phenol with 3-bromopropylamine to form the intermediate 3-[4-(ethoxycarbonylamino)phenoxy]propylamine. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

Ethyl N-[3-[4-(ethoxycarbonylamino)phenoxy]propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl carbamate group, using reagents like sodium hydroxide or other nucleophiles.

Scientific Research Applications

Ethyl N-[3-[4-(ethoxycarbonylamino)phenoxy]propyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-[3-[4-(ethoxycarbonylamino)phenoxy]propyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethyl carbamate group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. This compound may also participate in signaling pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Ethyl N-[3-[4-(ethoxycarbonylamino)phenoxy]propyl]carbamate can be compared with other similar compounds, such as:

    Ethyl carbamate: A simpler compound with similar functional groups but lacking the phenoxypropyl chain.

    Phenoxypropylamines: Compounds with similar structural features but different functional groups attached to the phenoxypropyl chain.

    Carbamate esters: A broader class of compounds with varying substituents on the carbamate group.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-[3-[4-(ethoxycarbonylamino)phenoxy]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-3-20-14(18)16-10-5-11-22-13-8-6-12(7-9-13)17-15(19)21-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDSVGIXAGJQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCCOC1=CC=C(C=C1)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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